BTM-1086

Description

Historical Context and Evolution of Benzothiazepine (B8601423) Research in Medicinal Chemistry

Benzothiazepines are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazepine ring. researchgate.netnih.gov Their journey in medicinal chemistry has been marked by significant discoveries, leading to the development of pharmacologically active agents. researchgate.netcibtech.org The core benzothiazepine structure has served as a versatile scaffold for synthetic modifications, yielding derivatives with a wide array of biological activities. nih.govcibtech.orgjournalcra.com

Initially, research into benzothiazepines led to the discovery of compounds with cardiovascular effects, most notably diltiazem, a calcium channel blocker used in the management of hypertension. nih.govresearchgate.net This success spurred further investigation into the therapeutic potential of this chemical class. Over time, medicinal chemists have synthesized and evaluated numerous benzothiazepine derivatives, uncovering activities such as anti-inflammatory, antimicrobial, and central nervous system effects. nih.govjournalcra.com The evolution of this research has been driven by the desire to understand structure-activity relationships, aiming to design more potent and selective therapeutic agents. researchgate.netcovenantuniversity.edu.ng

Overview of BTM-1086's Significance as a Research Compound

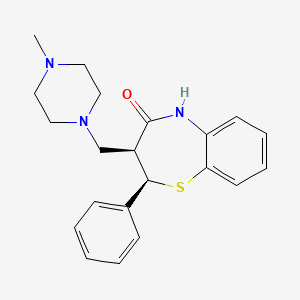

This compound, chemically known as (-)-cis-2,3-dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one hydrochloride, emerged from the systematic screening of synthesized benzothiazepine derivatives. semanticscholar.org Its primary significance in a research context lies in its potent and specific biological activities, which have made it a valuable tool for studying certain physiological and pathological processes.

A key area of investigation for this compound has been its effects on the gastrointestinal system. semanticscholar.org Research has demonstrated its efficacy as a potent anti-ulcer and gastric secretory inhibiting agent. medchemexpress.commedchemexpress.com Studies in animal models have shown that this compound can prevent the formation of various types of ulcers, including those induced by stress, aspirin, and other chemical agents. semanticscholar.org Its mechanism of action is partly attributed to its ability to inhibit gastric acid secretion and enhance gastric mucosal blood flow. jst.go.jp

Furthermore, this compound has been instrumental in probing the function of muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.comresearchgate.net It exhibits high affinity for M1, M2, and M3 muscarinic receptor subtypes. medchemexpress.comnih.gov This property has allowed researchers to use this compound to investigate the roles of these receptors in various tissues and physiological functions. The compound's stereoselectivity is also noteworthy, with its (-) enantiomer (this compound) being significantly more potent than its (+) enantiomer (BTM-1041) at muscarinic receptors. nih.gov

Interactive Data Table: In Vitro Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue Source | pKi Value |

| M1 | Guinea-pig cortex | 8.31-9.15 |

| M2 | Guinea-pig heart | 8.31-9.15 |

| M3 | Guinea-pig salivary glands | 8.31-9.15 |

Source: medchemexpress.comnih.gov

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound continues to build upon its established gastrointestinal and antimuscarinic properties. While its potent anti-ulcer effects are well-documented in preclinical models, further research is needed to fully elucidate the downstream signaling pathways activated by its interaction with muscarinic receptors in gastric cells. semanticscholar.orgjst.go.jp

A significant area of ongoing interest is the exploration of the broader therapeutic potential of this compound and related benzothiazepine derivatives. Given the diverse pharmacological activities observed within the benzothiazepine class, researchers are investigating whether this compound or its analogs could have applications beyond gastroenterology. researchgate.netnih.gov For instance, its activity at muscarinic receptors suggests potential for investigation in other conditions where these receptors play a key role. researchgate.net

However, several questions remain unaddressed. The precise molecular interactions between this compound and its receptor targets are not fully characterized. A deeper understanding of its binding kinetics and the conformational changes it induces in the receptor could pave the way for the design of even more selective and potent modulators. Furthermore, while preclinical studies have been extensive, the translation of these findings to human physiology requires further investigation. tetratherix.com The long-term effects and the full spectrum of its biological activities are also areas that warrant continued exploration.

Interactive Data Table: Investigated Preclinical Effects of this compound

| Effect | Model | Key Findings |

| Anti-ulcer Activity | Rat models (pylorus-ligation, stress, drug-induced) | Significantly prevented the development of ulcers. semanticscholar.org |

| Gastric Secretion Inhibition | Pylorus-ligated rats | Remarkably inhibited gastric secretion. semanticscholar.orgmedchemexpress.com |

| Muscarinic Receptor Binding | Guinea-pig tissues | High affinity for M1, M2, and M3 subtypes. medchemexpress.comnih.gov |

| Gastric Mucosal Blood Flow | Normal and ischemic rats | Increased gastric mucosal blood flow. jst.go.jp |

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H25N3OS |

|---|---|

Poids moléculaire |

367.5 g/mol |

Nom IUPAC |

(2R,3S)-3-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C21H25N3OS/c1-23-11-13-24(14-12-23)15-17-20(16-7-3-2-4-8-16)26-19-10-6-5-9-18(19)22-21(17)25/h2-10,17,20H,11-15H2,1H3,(H,22,25)/t17-,20+/m1/s1 |

Clé InChI |

YGOYABDTPZVXLE-XLIONFOSSA-N |

SMILES isomérique |

CN1CCN(CC1)C[C@@H]2[C@@H](SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

SMILES canonique |

CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

Synonymes |

2,3-dihydro-3-(4-methyl-piperizinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one BTM 1018 BTM 1041 BTM 1042 BTM 1042 hydrochloride BTM 1042, (cis-(+))-isomer BTM 1042, (cis-(+-))-isomer BTM 1086 BTM-1018 BTM-1041 BTM-1042 BTM-1086 |

Origine du produit |

United States |

Synthetic Chemistry and Derivatization Strategies of Btm 1086 and Analogues

Advanced Synthetic Routes to (-)-cis-2,3-dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one (BTM-1086)

The synthesis of this compound, the hydrochloride salt of (-)-cis-2,3-dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one, involves constructing the 1,5-benzothiazepine (B1259763) core and incorporating the specific substituents, including the 4-methylpiperazinylmethyl group, with the correct cis stereochemistry at the 2 and 3 positions. nih.govcore.ac.uk

One reported synthetic pathway involves the reaction of 2-aminothiophenol (B119425) with diethyl benzylidenemalonate to form an aminocarboxylic acid derivative. semanticscholar.org Cyclization of this intermediate yields a 2,3-dihydro-3-(ethoxycarbonyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one. semanticscholar.org Subsequent reduction with LiAlH4 converts the ester to a hydroxymethyl group, which is then replaced by a chlorine atom using SOCl2. semanticscholar.org Reaction of this chlorinated intermediate with N-methylpiperazine furnishes a mixture of cis/trans diastereomers of 2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one. semanticscholar.org

Enantioselective Synthesis and Chiral Resolution Methodologies

Achieving the desired (-)-cis enantiomer of this compound is crucial due to the stereospecificity of biological activity. core.ac.uksemanticscholar.org While the initial reaction with N-methylpiperazine yields a mixture of diastereomers, the separation of the cis isomer and its subsequent optical resolution are necessary steps. semanticscholar.org

Optical resolution of the cis-diastereomer can be achieved using chiral acids, such as tartaric acid, to afford the optically pure (-)-cis enantiomer. semanticscholar.orglibretexts.org Chiral resolution is a process used to separate enantiomers from a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on their differing physical properties. libretexts.orgaklectures.com

Optimization of Reaction Conditions for Yield and Purity

Optimization of reaction conditions is critical in synthetic chemistry to maximize the yield and purity of the target compound. While specific detailed optimization studies for every step of this compound synthesis were not extensively detailed in the search results, general principles of synthetic optimization apply. Factors such as solvent, temperature, reaction time, and the choice of reagents can significantly impact the outcome of each step. For example, one study on benzothiazepine (B8601423) synthesis mentions using specific solvents and heating conditions to improve yields. derpharmachemica.comcore.ac.uk Another report highlights the benefits of microwave irradiation for achieving better yields and shorter reaction times in the synthesis of benzothiazepine derivatives. derpharmachemica.comresearchgate.net

Utilization of Key Synthetic Intermediates and Precursors

The synthesis of this compound relies on key synthetic intermediates and precursors. 2-aminothiophenol is a common building block for the synthesis of 1,5-benzothiazepines. derpharmachemica.comresearchgate.netwikipedia.org Diethyl benzylidenemalonate has been identified as a starting material in one route to the benzothiazepine core of this compound. semanticscholar.org The chlorinated derivative, formed after reduction and chlorination of the ester, serves as a crucial intermediate for the introduction of the piperazine (B1678402) moiety. semanticscholar.org Chalcone derivatives are also frequently used precursors in the synthesis of various 1,5-benzothiazepine derivatives through condensation reactions with o-aminothiophenol. derpharmachemica.comresearchgate.netresearchgate.net

Here is a table summarizing some key intermediates and precursors:

| Compound Name | Role in Synthesis |

| 2-Aminothiophenol | Building block for benzothiazepine core. derpharmachemica.comresearchgate.netwikipedia.org |

| Diethyl benzylidenemalonate | Starting material for the benzothiazepine core. semanticscholar.org |

| Chlorinated benzothiazepine ester | Intermediate for piperazine attachment. semanticscholar.org |

| Chalcone derivatives | Precursors for benzothiazepine derivatives. derpharmachemica.comresearchgate.netresearchgate.net |

Design and Synthesis of Novel Benzothiazepine Derivatives Structurally Related to this compound

The benzothiazepine scaffold is amenable to structural modifications, leading to the design and synthesis of numerous derivatives with varied biological activities. jchr.orgsemanticscholar.orgscirp.org Modifications can be made to the thiazepine ring system, the piperazine moiety, and the phenyl substituents.

Systematic Modifications of the Thiazepine Ring System

Modifications to the seven-membered thiazepine ring system can involve alterations to the atoms within the ring or the introduction of substituents at different positions. While this compound is a 1,5-benzothiazepin-4(5H)-one, other benzothiazepine isomers exist, such as 1,4-benzothiazepines. scirp.orgrsc.org Synthetic routes to these different ring systems have been explored. rsc.org

Structural variations can include oxidation of the sulfur atom to yield sulfoxides or sulfones. scirp.org Studies on this compound itself have shown that the formation of a sulfoxide (B87167) in the thiazepine ring can decrease binding affinity to certain antibodies, indicating the importance of the sulfur atom's oxidation state. researchgate.netresearchgate.net

Alterations to the Piperazine Moiety and Phenyl Substituents

The piperazine moiety attached to the methyl group at the 3-position of the benzothiazepine ring in this compound is another site for structural modification. The piperazine ring is a common pharmacophore in medicinal chemistry, and various synthetic strategies exist for its modification, including N-alkylation. mdpi.comresearchgate.netnih.govrsc.org While specific examples of modifications to the piperazine in this compound analogues beyond the N-methyl group were not detailed in the provided results, the general approaches to modifying piperazine rings are well-established and could be applied. mdpi.comresearchgate.netnih.govrsc.org

The phenyl substituent at the 2-position of the benzothiazepine ring in this compound can also be modified. The synthesis of 2-aryl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones with different aryl groups has been reported. core.ac.uk Systematic variations of substituents on the phenyl ring can be explored to study their impact on the compound's properties and activity. scirp.org For instance, studies on other benzothiazepine derivatives have involved incorporating different substituents on aromatic rings attached to the core structure. scirp.org

Here is a table illustrating potential areas of structural modification based on the this compound structure:

| Structural Component | Potential Modifications |

| Thiazepine Ring System | Isomer variations (e.g., 1,4-benzothiazepine) scirp.orgrsc.org, Oxidation of sulfur (sulfoxide, sulfone) scirp.org |

| Piperazine Moiety | N-alkylation mdpi.comresearchgate.netnih.govrsc.org, Substitution on ring carbons mdpi.com |

| Phenyl Substituent at C2 | Variation of aryl group core.ac.uk, Substituents on the phenyl ring scirp.org |

Rational Design Principles for Analogue Generation

While specific, explicit "rational design principles" guiding the initial synthesis of this compound and its early analogues are not extensively detailed in the publicly available scientific literature from the initial discovery period, the synthetic approaches described indicate a systematic exploration of structural variations. The synthesis of a series of analogues with modifications to the aryl group at the 2-position and the substituent on the piperazine ring at the 3-position suggests a strategy focused on understanding the structure-activity relationships within the benzothiazepine scaffold. wikipedia.orgwikipedia.org This involves synthesizing compounds with planned variations to probe the effect of different substituents on the chemical and, in the broader research context, biological properties. The process of synthesizing a range of related compounds and then evaluating their characteristics is a fundamental approach in medicinal chemistry and synthetic organic chemistry to identify key structural features influencing desired properties.

Spectroscopic and Chromatographic Methods for Compound Characterization in Synthesis Research

In the synthesis of this compound and its analogues, rigorous characterization of the synthesized compounds is essential to confirm their structure and purity. Spectroscopic methods play a vital role in this process. Research reports on the synthesis of benzothiazepine derivatives, including those related to this compound, commonly describe the use of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) for structural elucidation. umich.edufishersci.nosigmaaldrich.comuni.lu

IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy is crucial for determining the connectivity of atoms and the stereochemistry of the synthesized products, such as confirming the cis configuration in this compound. Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and structural integrity of the compound. fishersci.nosigmaaldrich.comuni.lu

Chromatographic methods are indispensable tools in synthetic chemistry for the purification of reaction products and the analysis of reaction mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) are routinely employed to separate the desired product from impurities, including unreacted starting materials, byproducts, and isomeric compounds. HPLC is also used to assess the purity of the final compound and intermediates. While specific details of the chromatographic methods used for this compound in all reported syntheses may vary, the general practice in synthetic research of this nature involves using techniques like HPLC for purification and analytical assessment. ifremer.fr The combination of spectroscopic and chromatographic methods provides comprehensive data to confirm the successful synthesis and characterize the chemical identity and purity of this compound and its analogues.

Mechanistic Elucidation of Btm 1086 Action at the Molecular and Cellular Levels

Comprehensive Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtype Pharmacology

Muscarinic acetylcholine receptors comprise five subtypes (M1-M5), which are targets for various therapeutic agents harvard.edu. Understanding the interaction of a compound with these subtypes is essential for characterizing its pharmacological profile.

Quantitative Affinity and Selectivity Profiling across M1, M2, and M3 Receptors (in vitro studies)

In vitro studies have been conducted to determine the affinity and selectivity of BTM-1086 for muscarinic receptor subtypes. Functional experiments using isolated organs and binding experiments using tissue membranes have provided quantitative data on its interaction with M1, M2, and M3 receptors nih.govmedchemexpress.com.

Studies utilizing isolated organs such as field-stimulated rabbit vas deferens (M1), guinea-pig left atrium (M2), and guinea-pig ileum (M3) determined the affinity of this compound in functional assays, expressed as pA2 values nih.gov. Binding profile assessments using guinea-pig cortex (M1), heart (M2), and salivary glands (M3) provided affinity data expressed as pKi values nih.govmedchemexpress.com.

The (-) enantiomer, this compound, demonstrated high affinity for the three muscarinic receptor subtypes studied, with pA2 values ranging from 7.98 to 8.81 and pKi values ranging from 8.31 to 9.15 nih.govmedchemexpress.com. In contrast, the (+) enantiomer, BTM-1041, showed significantly lower antimuscarinic potency and affinity nih.gov. This resulted in a very high stereoselectivity for this compound over BTM-1041 at muscarinic receptors, with [-)/(+) ratios ranging from 1023 to 6918 nih.gov.

The affinity of this compound for muscarinic receptors was found to be higher than its affinity for histamine (B1213489) H1 and alpha 1-adrenoceptors nih.gov.

The following table summarizes the affinity data for this compound at M1, M2, and M3 muscarinic receptors from in vitro studies:

| Receptor Subtype | Tissue/Source | Assay Type | Affinity (pA2 or pKi) | Reference |

| M1 | Rabbit vas deferens | Functional | pA2 = 7.98 | nih.gov |

| M1 | Guinea-pig cortex | Binding | pKi = 8.31 | nih.govmedchemexpress.com |

| M2 | Guinea-pig left atrium | Functional | pA2 = 8.81 | nih.gov |

| M2 | Guinea-pig heart | Binding | pKi = 9.15 | nih.govmedchemexpress.com |

| M3 | Guinea-pig ileum | Functional | pA2 = 8.52 | nih.gov |

| M3 | Guinea-pig salivary glands | Binding | pKi = 8.75 | nih.govmedchemexpress.com |

Ligand-Receptor Interaction Dynamics and Binding Kinetics

Ligand-receptor interaction dynamics and binding kinetics describe the rates at which a ligand associates with (kon or ka) and dissociates from (koff or kd) its receptor giffordbioscience.comnicoyalife.comsartorius.comsprpages.nl. These kinetic parameters determine the residence time of the ligand on the receptor, which can be an important factor in the duration and effectiveness of a pharmacological effect nicoyalife.com. While equilibrium binding affinity (Ki or KD) indicates the concentration required to occupy a certain proportion of receptors at equilibrium, kinetic measurements provide insight into the dynamic process of binding giffordbioscience.comnicoyalife.com. Specific data detailing the association and dissociation rates or the receptor residence time of this compound at muscarinic receptor subtypes were not available in the provided search results.

Allosteric Modulation and Orthosteric Binding Site Characterization

Ligands can interact with GPCRs at the orthosteric site, which is the binding site for the endogenous agonist, or at allosteric sites, which are topographically distinct locations on the receptor protein uni-regensburg.dedrugdiscoverytrends.com. Orthosteric binding sites for mAChRs are generally located within the transmembrane domains and are highly conserved across subtypes, making it challenging to achieve high subtype selectivity by targeting this site harvard.eduresearchgate.net. Allosteric binding sites are typically located in less conserved regions, such as the extracellular loops, and can offer opportunities for developing subtype-selective ligands and modulating receptor function in a non-competitive manner drugdiscoverytrends.comresearchgate.net.

This compound is described as a high-affinity antagonist at the M1 receptor, although with limited selectivity across subtypes nih.gov. While its affinity profile suggests interaction with the muscarinic receptors, specific experimental data definitively characterizing whether this compound binds to the orthosteric site, an allosteric site, or potentially both, was not detailed in the provided search results.

Downstream Intracellular Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are GPCRs that transmit signals into the cell by coupling with heterotrimeric G proteins medchemexpress.com. Different mAChR subtypes preferentially couple to different classes of G proteins, leading to the modulation of distinct intracellular signaling pathways and secondary messengers dtic.milelifesciences.orgbiorxiv.org.

G-Protein Coupled Receptor Coupling and Effector System Modulation

M1, M3, and M5 muscarinic receptors are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC) dtic.mil. M2 and M4 muscarinic receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, reducing the production of cyclic adenosine (B11128) monophosphate (cAMP) dtic.mil. Gi/o activation can also lead to the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels. dtic.mil

As an antagonist, this compound would be expected to block the effects of endogenous acetylcholine or other agonists on these G protein-dependent signaling pathways. However, specific experimental data detailing the direct impact of this compound on the coupling of mAChR subtypes to specific G proteins or its modulation of downstream effector systems (like PLC or adenylyl cyclase) was not provided in the available search results.

Secondary Messenger System Alterations (e.g., cAMP, Ca2+)

The activity of G proteins coupled to mAChRs directly influences the levels of intracellular secondary messengers such as cAMP and Ca2+ dtic.milmdpi.comnih.govnih.gov. Activation of M2 and M4 receptors typically leads to a decrease in cAMP due to the inhibition of adenylyl cyclase via Gi/o proteins dtic.mil. Activation of M1 and M3 receptors typically leads to an increase in intracellular Ca2+ levels due to the activation of the Gq/11-PLC-IP3 pathway dtic.mil. The interplay between cAMP and Ca2+ signaling pathways is complex and can involve reciprocal modulation nih.govnih.gov.

Given that this compound acts as an antagonist at muscarinic receptors nih.gov, its presence would likely prevent the changes in cAMP and Ca2+ levels that would normally be induced by muscarinic agonists. However, specific experimental data quantifying the effect of this compound on intracellular cAMP or Ca2+ concentrations in cells expressing different mAChR subtypes was not found in the provided search results.

Comparative Analysis of this compound with Established mAChR Antagonists (e.g., Atropine (B194438), Pirenzepine)

The pharmacological profile of this compound as a muscarinic acetylcholine receptor (mAChR) antagonist can be further elucidated by comparing its activity to well-established antagonists such as atropine and pirenzepine. These comparisons highlight the similarities and differences in their potency and selectivity across the five mAChR subtypes (M1-M5).

Research indicates that this compound functions as a potent, competitive muscarinic antagonist. Studies in guinea pig peripheral tissues have characterized this compound as nonselective, exhibiting a profile similar to that of atropine. wikidata.org Functional and binding assays have demonstrated that the (-) enantiomer, this compound, possesses high affinity for the M1, M2, and M3 muscarinic receptor subtypes in guinea pig tissues, specifically in the cortex (M1), heart (M2), and salivary glands (M3). The reported pKi values for this compound across these subtypes range from 8.31 to 9.15, while pA2 values range from 7.98 to 8.81. wikipedia.orgfishersci.ca

In contrast, atropine is widely recognized as a nonselective muscarinic antagonist, generally displaying comparable affinity across all five mAChR subtypes (M1-M5). uni.lucenmed.comwikipedia.org Its Ki values for human M1-M5 receptors are typically in the low nanomolar range, around 0.1-0.3 nM. uni.lu Atropine demonstrates a relatively uniform affinity profile across different tissue types. fishersci.ca

Pirenzepine, on the other hand, is characterized as a selective M1 receptor antagonist. uni.lucenmed.comwikipedia.org It exhibits high affinity for the M1 subtype and considerably lower affinity for the M2 subtype. uni.lufishersci.caguidetopharmacology.org While some studies suggest similar affinity for M1 and M3 receptors, others indicate selectivity for M1 over both M2 and M3. citeab.com Functional studies further support pirenzepine's M1 selectivity, showing higher potency in inhibiting responses mediated by M1 receptors (such as phosphoinositide breakdown) compared to those mediated by M2 receptors (like inhibition of adenylate cyclase). guidetopharmacology.org Comparative studies provide pA2 values for pirenzepine, showing approximately 7.89 for M1, 6.47 for M2, and 6.61 for M3, thus illustrating its M1 selectivity.

The distinct affinity profiles of these compounds are summarized in the table below, based on reported pA2 or pKi values from relevant studies:

| Compound | M1 Receptor Affinity (pA2/pKi) | M2 Receptor Affinity (pA2/pKi) | M3 Receptor Affinity (pA2/pKi) | Selectivity Profile |

| This compound | 7.98-8.81 (pA2), 8.31-9.15 (pKi) fishersci.ca | 7.98-8.81 (pA2), 8.31-9.15 (pKi) fishersci.ca | 7.98-8.81 (pA2), 8.31-9.15 (pKi) fishersci.ca | Nonselective |

| Atropine | ~8.5-9.0 (estimated from low nM Ki) uni.lu | ~8.5-9.0 (estimated from low nM Ki) uni.lu | ~8.5-9.0 (estimated from low nM Ki) uni.lu | Nonselective |

| Pirenzepine | ~7.9 (pA2), ~7.8 (estimated from high nM Ki) fishersci.ca | ~6.5 (pA2), ~6.1 (estimated from low µM Ki) fishersci.ca | ~6.6 (pA2) | M1 Selective |

Note: Affinity values can vary depending on the tissue source, species, and experimental conditions.

Preclinical Pharmacological Efficacy and Mode of Action in Experimental Systems

Effects on Gastric Secretion Dynamics in In Vivo Animal Models

The influence of BTM-1086 on gastric secretion has been quantitatively assessed in several in vivo animal models, providing insights into its antisecretory properties.

Quantitative Assessment of Gastric Acid Output and Volume Modulation

This compound has demonstrated a remarkable inhibitory effect on gastric secretion in pylorus-ligated rats. A significant inhibition was observed within a short period (6 hours) after pylorus ligation jst.go.jpjst.go.jpjst.go.jp. This inhibition includes preventing the aspirin-induced reductions of total acid and K+, as well as the increments of volume and Na+ in gastric secretion in a dose-dependent manner jst.go.jpsemanticscholar.org. The compound's anti-ulcerogenic and antipeptic activity appears to be exerted via the reduction of gastric juice output and inhibition of acid secretion semanticscholar.org.

Influence on Pepsin Activity and Gastric Fluid Composition

While the search results primarily highlight the effects on gastric acid and volume, one source indicates that this compound exerted antipeptic activity semanticscholar.org. In pylorus-ligated rats, a methanolic extract of Momordica charantia also showed a significant decrease in pepsin content, alongside reductions in ulcer index, total acidity, and free acidity researchgate.net. Although this specific finding relates to a different substance, the mention of pepsin content in the context of pylorus-ligated rats suggests that pepsin activity is a relevant parameter in these models, and this compound's antipeptic activity points to an influence on gastric fluid composition beyond just acid and volume semanticscholar.orgresearchgate.net.

Inhibition of Secretagogue-Induced Gastric Secretion (e.g., tetragastrin (B1682758), carbachol (B1668302), histamine)

This compound has shown inhibitory effects on gastric acid secretion induced by various secretagogues in rats. In stomach-perfused rats, this compound distinctly inhibited gastric acid secretion induced by tetragastrin and carbachol jst.go.jpjst.go.jpresearchgate.net. However, its inhibitory effect on histamine-induced secretion was weak jst.go.jpjst.go.jpjst.go.jpsemanticscholar.orgresearchgate.net. This compound also had a depressive effect on gastric secretion stimulated by tetragastrin, carbachol, and histamine (B1213489) in rats with acute gastric fistulae jst.go.jpjst.go.jpresearchgate.net.

Gastroprotective Mechanisms in Experimental Ulcerogenesis Models

This compound has been evaluated for its gastroprotective mechanisms in various experimental ulcerogenesis models, demonstrating efficacy against both stress-induced and drug-induced ulcers.

Anti-Ulcerogenic Activity in Stress-Induced Models (e.g., pylorus-ligation, restraint and water immersion stress)

This compound effectively prevented ulceration in pylorus-ligated rats jst.go.jpjst.go.jpresearchgate.net. It also prevented the development of ulcers in restraint and water immersion stress models jst.go.jpsemanticscholar.orgresearchgate.net. The anti-ulcerogenic effects of this compound on ulcers induced by stress in rats were found to be conspicuous semanticscholar.org. In water-immersion stress mice, this compound increased gastric mucosal blood flow at a dose equivalent to that used to prevent ulcer development jst.go.jpresearchgate.net.

Protective Efficacy in Drug-Induced Ulceration Models (e.g., aspirin, indomethacin (B1671933), reserpine, serotonin, cysteamine)

This compound prevented the development of drug-induced ulcers caused by indomethacin, aspirin, reserpine, serotonin, and cysteamine (B1669678) jst.go.jpsemanticscholar.orgresearchgate.net. Its inhibitory activities were significantly higher than those of atropine (B194438) sulfate (B86663) jst.go.jpsemanticscholar.orgresearchgate.net. This compound showed profound inhibitory effects on aspirin- and indomethacin-induced ulcerations semanticscholar.org. It also inhibited the back diffusion of acid against the development of aspirin-induced ulcers semanticscholar.org. For serotonin-induced ulcers, this compound showed significant inhibitory effects on ulcer formation in a dose-dependent manner semanticscholar.org.

Summary of Effects on Gastric Secretion and Ulcer Models

| Model/Stimulus | Effect of this compound | Relevant Snippets |

| Pylorus-ligated rats (secretion) | Remarkable inhibition of gastric secretion (acid output and volume) | jst.go.jpjst.go.jpjst.go.jpsemanticscholar.orgresearchgate.net |

| Aspirin-induced secretion changes | Prevented reductions in total acid/K+ and increments in volume/Na+ dose-dependently | jst.go.jpsemanticscholar.orgresearchgate.net |

| Tetragastrin-induced secretion | Distinct inhibition of gastric acid secretion | jst.go.jpjst.go.jpresearchgate.net |

| Carbachol-induced secretion | Distinct inhibition of gastric acid secretion | jst.go.jpjst.go.jpresearchgate.net |

| Histamine-induced secretion | Weak inhibition | jst.go.jpjst.go.jpjst.go.jpsemanticscholar.orgresearchgate.net |

| Pylorus-ligated ulcer | Effectively prevented ulceration | jst.go.jpjst.go.jpjst.go.jpresearchgate.net |

| Restraint and water immersion stress ulcer | Prevented ulcer development | jst.go.jpsemanticscholar.orgresearchgate.net |

| Indomethacin-induced ulcer | Prevented ulcer development, conspicuous effect | jst.go.jpsemanticscholar.orgresearchgate.net |

| Aspirin-induced ulcer | Prevented ulcer development, conspicuous effect, inhibited acid back diffusion | jst.go.jpsemanticscholar.orgresearchgate.netresearchgate.net |

| Reserpine-induced ulcer | Prevented ulcer development, conspicuous effect | jst.go.jpsemanticscholar.orgresearchgate.net |

| Serotonin-induced ulcer | Prevented ulcer development, significant dose-dependent inhibition | jst.go.jpsemanticscholar.orgresearchgate.net |

| Cysteamine-induced ulcer | Prevented ulcer development | jst.go.jpsemanticscholar.orgresearchgate.net |

| Acetic acid-induced stomach ulcer | Showed a significant healing effect | jst.go.jpsemanticscholar.orgresearchgate.net |

Inhibition Ratios for Serotonin-Induced Ulcers by this compound

| Dose (mg/kg, s.c.) | Inhibition Ratio (%) | Significance |

| 0.2 | 33.1 | |

| 1 | 69.2 | P<0.01 |

| 5 | 83.3 | P<0.001 |

The ED50 value for this compound administered s.c. was estimated to be 0.45 mg/kg based on the dose-response curve of the inhibition rate for serotonin-induced ulcers semanticscholar.org. Atropine sulfate (10 mg/kg, p.o.) showed no inhibitory effect in this model semanticscholar.org.

Modulation of Gastric Mucosal Blood Flow and Microcirculation

Experimental evidence suggests that this compound may influence local microcirculation and gastric mucosal blood flow, contributing to its anti-ulcer effects. It has been proposed that the noticeable effect of this compound on promoting ulcer healing may be interpreted as implying that increased mucosal blood flow brought about by the compound took part in the repairing process of injured tissue. semanticscholar.org Stress is known to decrease gastric mucosal blood flow, among other factors contributing to ulceration. nih.gov While the precise mechanisms by which this compound modulates gastric mucosal blood flow require further detailed investigation, the observed healing properties in experimental ulcer models suggest a potential beneficial influence on local microcirculation.

Influence on Mucosal Defensive Factors and Repair Processes (e.g., mucus and hexosamine content)

The antiulcerogenic activity of this compound is also suggested to involve the augmentation of protective factors, such as mucosal regeneration and improvement of mucosal constituents. semanticscholar.org Mucosal defensive factors, including mucus and glycoproteins like hexosamine, play a crucial role in protecting the submucosal layers from damage, such as that caused by the back-diffusion of hydrogen ions. nih.gov While specific data on this compound directly increasing mucus or hexosamine content was not prominently detailed in the provided search results, the general principle that augmentation of these protective factors contributes to antiulcer activity is relevant to the proposed mode of action of this compound. semanticscholar.orgnih.gov

Assessment of Healing Properties in Chronic Experimental Ulcer Models (e.g., acetic acid-induced stomach ulcer)

This compound has been evaluated for its healing properties in chronic experimental ulcer models, notably the acetic acid-induced stomach ulcer in rats. In these studies, this compound demonstrated a significant healing effect. semanticscholar.orgmedchemexpress.comnih.govmybiosource.comjst.go.jpjst.go.jp This healing effect was observed to be higher than that of propantheline (B1209224) bromide, a comparative drug in some experiments. semanticscholar.orgmedchemexpress.comnih.govmybiosource.comjst.go.jpjst.go.jp For instance, in a healing experiment utilizing the acetic acid-induced stomach ulcer model, this compound administered at 1 mg/kg/day orally for 14 days showed a significant healing effect. semanticscholar.orgmedchemexpress.comnih.govmybiosource.comjst.go.jpjst.go.jp

Elucidation of Dose-Response Relationships and Efficacy Profiles in Animal Models

Studies in animal models have helped to elucidate the dose-response relationships and efficacy profiles of this compound in preventing and treating experimental ulcers. This compound prevented the development of ulcers in various models, including pylorus-ligated, restraint and water immersion stress, and drug-induced ulcers (such as those induced by indomethacin, aspirin, reserpine, serotonin, and cysteamine) at oral doses ranging from 0.1 to 1 mg/kg. semanticscholar.orgmedchemexpress.comnih.govmybiosource.comjst.go.jpjst.go.jp Its inhibitory activities were reported to be significantly higher than those of atropine sulfate in these models. semanticscholar.orgmedchemexpress.comnih.govmybiosource.comjst.go.jpjst.go.jp

This compound also demonstrated a dose-dependent prevention of aspirin-induced alterations in gastric secretion, including reductions in total acid and K+ and increments in volume and Na+. semanticscholar.orgmedchemexpress.comnih.govmybiosource.comjst.go.jpjst.go.jp

In the pylorus-ligated ulcer model, this compound showed significant inhibitory effects on the incidence of ulcer and the ulcer index at doses of 5, 10, and 20 mg/kg orally. semanticscholar.org The estimated ED50 value for the oral route in inhibiting ulcer formation in this model was 2.6 mg/kg based on the dose-response curve of the inhibition rate. semanticscholar.org

The following table summarizes some efficacy data from experimental ulcer models:

| Experimental Ulcer Model | Animal Species | Route of Administration | Dose Range (mg/kg) | Observed Effect | Comparative Drug (if any) |

| Pylorus-ligated ulcer | Rat | p.o. | 5, 10, 20 | Significant inhibition of ulcer incidence and index | Atropine sulfate |

| Restraint and water immersion stress ulcer | Rat | p.o. | 0.1 - 1 | Prevention of ulcer development | Atropine sulfate |

| Indomethacin-induced ulcer | Rat | p.o. | 0.1 - 1 | Prevention of ulcer development | Atropine sulfate |

| Aspirin-induced ulcer | Rat | p.o. | 0.1 - 1 | Prevention of ulcer development | Atropine sulfate |

| Reserpine-induced ulcer | Rat | p.o. | 0.1 - 1 | Prevention of ulcer development | Atropine sulfate |

| Serotonin-induced ulcer | Rat | s.c. | 0.2, 1, 5 | Significant inhibition of ulcer formation | Not specified in snippet |

| Cysteamine-induced ulcer | Rat | p.o. | 0.1 - 1 | Prevention of ulcer development | Atropine sulfate |

| Histamine-induced gastric ulcer | Rat | p.o. | 0.1 - 1 | Weak inhibition of ulcer development | Not specified in snippet |

| Acetic acid-induced stomach ulcer (healing) | Rat | p.o. | 1 (mg/kg/day x 14) | Significant healing effect | Propantheline bromide |

| Gastric secretion (pylorus ligation) | Rat | i.d. | 0.2 | Remarkable inhibition of gastric secretion | Not specified in snippet |

| Aspirin-induced gastric secretion changes | Rat | Pretreatment (p.o.) | Dose-dependent | Prevention of changes | Not specified in snippet |

The ED50 values for decreasing pepsin activity were also reported, with this compound showing a lower value (0.04 mg/kg) compared to atropine sulfate (2.2 mg/kg). semanticscholar.org

Impact of Stereochemical Configuration on Receptor Binding and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a drug and its biological target. aimspress.comevitachem.com For chiral molecules like this compound, the individual enantiomers can exhibit significant differences in their pharmacological activity, receptor binding affinity, and metabolic profiles. researchgate.netnih.gov The interaction with a chiral biological receptor is often stereospecific, meaning one enantiomer may fit perfectly into the binding site while its mirror image does not, leading to substantial variations in potency and efficacy. aimspress.comd-nb.info

In the case of the antimuscarinic agent cis-2,3-dihydro-3-(4-methyl-1-piperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one, the two enantiomers are designated as this compound (the (-)-enantiomer) and BTM-1041 (the (+)-enantiomer). Research has demonstrated a profound stereoselectivity in their binding to muscarinic receptors. nih.gov Functional and radioligand binding experiments have shown that this compound possesses a high affinity for M1, M2, and M3 muscarinic receptor subtypes. In stark contrast, its enantiomer, BTM-1041, displays very low antimuscarinic potency. nih.govresearchgate.net

This disparity results in an exceptionally high stereoselectivity ratio, with the (-)-enantiomer being thousands of times more potent than the (+)-enantiomer at muscarinic receptors. nih.gov Interestingly, this pronounced stereoselectivity is not observed at other receptors; for histamine H1 and alpha-1 adrenoceptors, the stereochemical preference is inverted and far less significant. nih.govresearchgate.net This highlights that the structural requirements of the muscarinic receptor binding site are exceptionally stringent, accommodating the specific 3D configuration of this compound far more effectively than its mirror image. nih.gov The high degree of stereoselectivity underscores the critical importance of the specific spatial arrangement conferred by the chiral centers of this compound for its potent muscarinic receptor antagonism. researchgate.net

Table 1: Comparative Affinity Profiles of this compound and BTM-1041 at Muscarinic Receptors

| Compound | Enantiomer | Receptor Subtype | Affinity (pA₂) / Binding (pKi) | Stereoselectivity Ratio [(-)/(+)] |

|---|---|---|---|---|

| This compound | (-)-enantiomer | M₁ (Rabbit Vas Deferens / Guinea-pig Cortex) | pA₂ = 8.81 / pKi = 9.15 | 1023 to 6918 |

| M₂ (Guinea-pig Atrium / Heart) | pA₂ = 7.98 / pKi = 8.31 | |||

| M₃ (Guinea-pig Ileum / Salivary Glands) | pA₂ = 8.65 / pKi = 8.92 | |||

| BTM-1041 | (+)-enantiomer | M₁ (Rabbit Vas Deferens / Guinea-pig Cortex) | pA₂ = 5.31 / pKi = 5.55 | N/A |

| M₂ (Guinea-pig Atrium / Heart) | pA₂ = 4.87 / pKi = 4.85 | |||

| M₃ (Guinea-pig Ileum / Salivary Glands) | pA₂ = 5.28 / pKi = 5.28 |

Correlation of Substituent Variations with Pharmacodynamic Profiles

The specific functional groups within a molecule are the primary determinants of its electronic and steric properties, which in turn govern its interactions with receptor binding sites. nih.gov For this compound analogues, modifications to the core benzothiazepinone structure, the phenyl group, or the piperazinylmethyl moiety can significantly alter muscarinic receptor affinity and selectivity. nih.gov

Studies on this compound and related compounds have provided insights into the importance of specific functional groups. For instance, in the development of an enzyme immunoassay for this compound, it was observed that certain modifications drastically reduced the binding affinity for the generated antibody. researchgate.net Specifically, the formation of a sulfoxide (B87167) from the sulfide (B99878) in the thiazepine ring and the removal of the methyl group from the piperazine (B1678402) ring both led to a marked decrease in binding. researchgate.net While this pertains to antibody binding, it strongly suggests that these functional groups are critical for molecular recognition and that their alteration would likely impact receptor binding as well. The sulfide atom and the N-methylated piperazine group are key features for the molecule's interaction profile.

Table 2: Inferred Impact of Functional Group Modification on this compound Binding

| Structural Moiety | Modification | Observed Effect on Binding (to Antibody) | Inferred Importance for Receptor Affinity |

|---|---|---|---|

| Thiazepine Ring | Oxidation of Sulfide to Sulfoxide | Markedly decreased | High |

| Piperazine Ring | Removal of Methyl Group (Demethylation) | Markedly decreased | High |

Positional isomerism involves changing the location of substituents on a molecule's core scaffold. Such changes can dramatically alter a compound's biological activity by modifying its shape, polarity, and ability to interact with specific residues in a receptor's binding pocket. While extensive research has been conducted on the synthesis of various 1,5-benzothiazepinone derivatives with substituent variations, specific studies detailing the effect of positional isomerism on the antisecretory and gastroprotective actions of this compound analogues are not extensively documented in the available literature. researchgate.net

However, the pronounced antisecretory and gastroprotective effects of this compound itself are well-established. nih.gov The compound effectively prevents ulceration in various experimental models, including those induced by pylorus ligation, stress, and certain drugs like indomethacin and aspirin. researchgate.net Its primary mechanism is believed to be the potent inhibition of gastric acid secretion. nih.govresearchgate.net In studies using stomach-perfused rats, this compound was shown to distinctly inhibit gastric acid secretion stimulated by secretagogues such as tetragastrin and carbachol. researchgate.net Furthermore, this compound has been shown to increase gastric mucosal blood flow, which is another crucial factor in its gastroprotective action. nih.gov These effects are attributed to its potent antagonism of muscarinic receptors, which are key regulators of gastric function. nih.govresearchgate.net

Given that this compound's therapeutic actions are mediated by its interaction with muscarinic receptors, it is highly probable that altering the position of key substituents—such as the phenyl group at position 2 or the piperazinylmethyl group at position 3—would significantly impact these gastroprotective and antisecretory activities. nih.govbioline.org.brresearchgate.netnih.gov

Table 3: Documented Antisecretory and Gastroprotective Effects of this compound

| Experimental Model | Observed Effect of this compound | Reference |

|---|---|---|

| Pylorus-ligated rats | Effectively prevented ulceration and remarkably inhibited gastric secretion. | researchgate.netresearchgate.net |

| Tetragastrin- and Carbachol-induced secretion | Distinctly inhibited gastric acid secretion. | researchgate.net |

| Histamine-induced secretion | Weakly inhibited gastric acid secretion. | researchgate.net |

| Normal and Indomethacin-ischemic rats | Increased gastric mucosal blood flow. | nih.gov |

| Acetic acid-induced ulcer | Showed a significant healing effect. | researchgate.net |

In Silico Approaches to SAR Analysis

In silico techniques such as molecular docking and virtual screening have become indispensable tools in modern drug discovery for exploring SAR. nih.govmdpi-res.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of binding interactions at an atomic level. frontiersin.org This method is particularly valuable for understanding how subtle changes in a ligand's structure affect its binding affinity and selectivity. nih.gov

While specific molecular docking studies focused exclusively on this compound are not widely published, the methodology has been applied to other muscarinic receptor antagonists. frontiersin.orgnih.gov For instance, computational models of the M3 muscarinic receptor have been developed and used to dock antagonists to identify key interactions within the orthosteric binding site. nih.gov Such studies typically involve building a three-dimensional model of the receptor, often based on the crystal structure of a related protein like bovine rhodopsin, and then using docking algorithms to place the ligand into the binding pocket. The stability and interactions of the resulting complex are often further refined using molecular dynamics (MD) simulations. nih.gov

For this compound analogues, a similar approach could be used to:

Rationalize Stereoselectivity: Docking both this compound and its less active enantiomer, BTM-1041, into a model of a muscarinic receptor could visually and energetically explain the observed differences in affinity.

Guide Substituent Modification: By predicting how different functional groups or positional isomers interact with receptor residues, docking can help prioritize the synthesis of analogues with potentially improved binding characteristics.

Perform Virtual Screening: A library of virtual this compound analogues could be rapidly screened via docking to identify candidates with high predicted binding scores, focusing synthetic efforts on the most promising compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aimspress.comnih.gov By identifying key physicochemical properties, or "descriptors," that correlate with activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds. nih.govresearchgate.net

No specific QSAR models for this compound analogues have been detailed in the reviewed literature. However, the application of QSAR to other classes of compounds, including muscarinic receptor ligands and various therapeutic agents, demonstrates its potential utility. nih.govnih.govmdpi.com The development of a QSAR model for this compound analogues would typically involve the following steps:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., receptor binding affinity, antisecretory potency) would be compiled.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and electronic properties.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. aimspress.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A validated QSAR model for this compound analogues could provide significant value by enabling the prediction of the biological activity of new designs prior to their chemical synthesis, thereby streamlining the drug discovery process and focusing resources on candidates with the highest probability of success.

Structure Activity Relationship Sar Studies and Computational Approaches for Btm 1086 Analogues

Computational Approaches for BTM-1086 Analogues

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique provides detailed, dynamic insights into how a ligand, such as a this compound analogue, interacts with its biological target at the atomic level. mdpi.comresearchgate.net By simulating the complex in a solvated environment, MD can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and elucidate the energetic and conformational changes that occur during the binding process. researchgate.netmdpi.com

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively detailed in the public domain, the principles of MD are fundamental to understanding its interaction with muscarinic receptors. For a compound like this compound, an MD simulation would typically start with a docked pose of the ligand in a homology model or crystal structure of the target receptor, such as the M1 or M3 muscarinic receptor. The simulation would then calculate the forces between atoms and solve Newton's equations of motion to model the system's behavior over nanoseconds or even microseconds. researchgate.netdovepress.com This allows researchers to observe the dynamic stability of the binding pose, the persistence of hydrogen bonds, and other non-covalent interactions that are critical for affinity and selectivity. researchgate.net

The insights gained from such simulations are invaluable for lead optimization. They can explain the high affinity and stereoselectivity observed in experimental assays and guide the rational design of new analogues with improved properties. mdpi.com

Detailed Research Findings from Experimental Assays

Although direct MD simulation data for this compound is sparse, in vitro functional and binding experiments provide a clear picture of its ligand-receptor interactions, which would form the basis for any computational model. This compound, the (-)-enantiomer of cis-2,3-dihydro-3-(4-methyl-1-piperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one, demonstrates a high affinity for muscarinic acetylcholine (B1216132) receptors. nih.gov

Studies have shown that this compound is a potent antagonist at M1, M2, and M3 muscarinic receptor subtypes. nih.gov In contrast, its (+)-enantiomer, BTM-1041, has a significantly lower antimuscarinic potency, highlighting a remarkable degree of stereoselectivity at these receptors. nih.gov The affinity of this compound is notably higher for muscarinic receptors compared to its affinity for histamine (B1213489) H1- and alpha 1-receptors. nih.gov Specifically, this compound has been identified as a high-affinity antagonist at the M1 receptor, although it shows little selectivity between the different muscarinic subtypes. nih.govresearchgate.net The primary role of M3 muscarinic receptors, which are found on smooth muscle cells, is to mediate contraction. ebi.ac.uk

The binding affinity of this compound has been quantified using pKi and pA2 values, which are measures of binding affinity and antagonist potency, respectively. These experimental values provide the quantitative data necessary to validate and refine molecular dynamics simulations.

Table 1: Experimentally Determined Binding Affinities and Potencies of this compound

This table summarizes the affinity (pKi) and functional antagonist potency (pA2) of this compound at various receptor subtypes as determined by in vitro binding and functional assays. nih.gov Higher values indicate stronger affinity or potency.

| Receptor Subtype | Tissue/Preparation Source | Parameter | Value |

| Muscarinic M1 | Guinea-pig Cortex | pKi | 8.31 |

| Muscarinic M1 | Rabbit Vas Deferens | pA2 | 8.81 |

| Muscarinic M2 | Guinea-pig Heart | pKi | 9.15 |

| Muscarinic M2 | Guinea-pig Left Atrium | pA2 | 8.78 |

| Muscarinic M3 | Guinea-pig Salivary Glands | pKi | 8.82 |

| Muscarinic M3 | Guinea-pig Ileum | pA2 | 7.98 |

| Histamine H1 | Guinea-pig Ileum | pA2 | 6.84 |

| Alpha 1-Adrenoceptor | Rat Vas Deferens | pA2 | 6.45 |

Bioanalytical Methodologies for Research on Btm 1086

Development and Validation of Immunoassays for BTM-1086 Quantification in Biological Matrices (e.g., serum)

An enzyme immunoassay (EIA) has been established for the quantification of this compound in serum. This assay is based on the competitive binding principle using a double antibody solid-phase procedure. brjac.com.brresearchgate.net

The generation of specific antibodies is a critical first step in the development of a reliable immunoassay. For the this compound immunoassay, antisera were raised in rabbits. brjac.com.brresearchgate.net The immunogen used was a conjugate of this compound and ovalbumin, a common carrier protein used to enhance the immunogenicity of small molecules like this compound. brjac.com.brresearchgate.netresearchgate.net

The specificity of the generated antibodies is paramount to ensure that the assay accurately measures the parent compound without significant cross-reactivity from its metabolites. Studies have shown that the binding affinity of the antibody for this compound is markedly decreased by structural modifications to the molecule. Specifically, the formation of a sulfoxide (B87167) metabolite or the removal of a methyl group from either the thiazepine ring or the piperazine (B1678402) ring of the this compound structure significantly reduces the antibody's binding affinity. brjac.com.brresearchgate.net This indicates a high degree of specificity of the antiserum for the parent this compound molecule.

Table 1: Antibody Specificity for this compound and its Metabolites

| Compound | Structural Modification from this compound | Antibody Binding Affinity |

| This compound | - | High |

| Sulfoxide metabolite | Formation of sulfoxide | Markedly decreased brjac.com.brresearchgate.net |

| Demethylated metabolite (thiazepine ring) | Lack of a methyl group in the thiazepine ring | Markedly decreased brjac.com.brresearchgate.net |

| Demethylated metabolite (piperazine ring) | Lack of a methyl group in the piperazine ring | Markedly decreased brjac.com.brresearchgate.net |

This table is generated based on descriptive findings; specific quantitative cross-reactivity data is not publicly available.

The developed enzyme immunoassay for this compound demonstrates high sensitivity, with a determination range of 2.5 to 100 picograms (pg) of the compound. researchgate.net This level of sensitivity is crucial for detecting low concentrations of the analyte in biological samples.

Reproducibility of an immunoassay is a measure of its consistency when repeated on the same sample. The EIA for this compound has been reported to yield reproducible results, which is essential for the reliability of research findings. brjac.com.brresearchgate.net However, detailed quantitative data on intra- and inter-assay precision (coefficient of variation) are not extensively reported in the available literature.

Cross-reactivity is a critical parameter that defines the specificity of an immunoassay. chimera-biotec.com As mentioned, the antibodies to this compound show low cross-reactivity with its sulfoxide and demethylated metabolites. brjac.com.brresearchgate.net This is a desirable characteristic, as it ensures that the assay primarily quantifies the parent drug. The potential for cross-reactivity with other structurally related compounds, such as other benzothiazepine (B8601423) derivatives, would need to be thoroughly evaluated during validation to avoid erroneously elevated results. mdpi.com

Antibody Generation and Specificity for this compound and its Metabolites

Application of Advanced Chromatographic Techniques (e.g., LC-MS/MS) for Research Sample Analysis

While immunoassays are valuable for high-throughput screening, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the highly selective and sensitive quantification of drugs and their metabolites in biological matrices. brjac.com.brresearchgate.netmdpi.comunibo.itjapsonline.comnih.gov Although specific LC-MS/MS methods for this compound are not detailed in the available literature, methods for the analysis of structurally related compounds, such as benzodiazepines and other benzothiazepine derivatives, provide a strong basis for the development of a robust assay for this compound.

A typical LC-MS/MS method for a compound like this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances from the biological matrix. researchgate.net

Chromatographic separation would likely be achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.com The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the detection of this compound and its metabolites.

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Sample Preparation | Protein precipitation followed by liquid-liquid or solid-phase extraction. researchgate.net |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water mdpi.com |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol mdpi.com |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Optimized for separation of this compound and its metabolites |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragment ions of this compound |

This table represents a plausible set of parameters for an LC-MS/MS method for this compound, based on established methods for similar chemical compounds. Specific values would require experimental optimization.

The validation of such an LC-MS/MS method would include the assessment of linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification), recovery, and stability, in accordance with regulatory guidelines. sepscience.comnih.gov

Future Research Directions and Translational Perspectives for Benzothiazepine Chemical Compounds

Exploration of BTM-1086 Derivatives for Novel Therapeutic Targets Beyond Gastric Disorders

The benzothiazepine (B8601423) scaffold, present in this compound, is a versatile structure that can be modified to yield derivatives with altered pharmacological profiles and affinity for diverse biological targets researchgate.net. Future research can focus on synthesizing and evaluating novel this compound derivatives to identify compounds with activity against therapeutic targets beyond the gastrointestinal system.

In silico studies on 1,5-benzothiazepine (B1259763) derivatives have already indicated potential interactions with targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism researchgate.net. This suggests that structural modifications to the this compound core could lead to compounds targeting metabolic pathways. Furthermore, given this compound's known interactions with muscarinic, H1, and α1 receptors uni-frankfurt.de, exploring derivatives with modulated selectivity and efficacy at these or related receptor families could uncover potential applications in cardiovascular, central nervous system, or respiratory disorders. Structure-activity relationship (SAR) studies, building upon the this compound scaffold, would be crucial in designing derivatives with improved potency, selectivity, and pharmacokinetic properties for these new targets.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

Understanding the detailed molecular mechanisms by which this compound and its derivatives exert their effects is essential for identifying new therapeutic applications and optimizing compound design. The integration of omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into the cellular and pathway-level responses to these compounds hsr.itmdpi.comhumanspecificresearch.orgfrontiersin.org.

Transcriptomic analysis could reveal changes in gene expression profiles induced by this compound or its derivatives in various cell types or disease models, highlighting affected signaling pathways. Proteomics could identify alterations in protein abundance and post-translational modifications, providing a direct view of the molecular machinery influenced by the compounds. Metabolomics could shed light on metabolic shifts, indicating how the compounds impact cellular energy production or other key metabolic processes hsr.itmdpi.comhumanspecificresearch.org. Multi-omics approaches, integrating data from several omics layers, offer a more holistic view of the biological system and can help to unravel complex drug-target interactions and downstream effects frontiersin.org. While specific omics studies on this compound were not found, applying these advanced techniques to investigate its mechanism of action in relevant disease models would be a critical future research direction.

Development of Advanced Preclinical Models for Disease Mimicry

Accurate and predictive preclinical models are vital for evaluating the efficacy and potential of this compound derivatives for new therapeutic indications nih.gov. While traditional in vitro cell line studies and in vivo animal models have been valuable, advanced preclinical models offer enhanced capabilities to mimic human disease complexity emulatebio.comnih.gov.

Future research should focus on utilizing and developing more sophisticated models relevant to the novel therapeutic targets being explored for this compound derivatives. This could include the use of patient-derived organoids, which better recapitulate the cellular heterogeneity and architecture of human tissues and tumors nih.gov. Microfluidic "organ-on-a-chip" systems can simulate the physiological environment and multi-organ interactions, providing more relevant data on compound distribution, metabolism, and effects emulatebio.com. Furthermore, utilizing animal models that genetically or surgically mimic specific human disease conditions, beyond gastric disorders, would be essential for evaluating the in vivo efficacy and pharmacokinetics of optimized this compound derivatives nih.govnih.gov. The development and validation of these advanced models, specifically tailored to the investigated therapeutic areas, will be crucial for the successful translation of research findings.

Strategic Approaches for Lead Optimization and Pre-Investigational New Drug (IND) Stage Research

The transition from identifying active hits to developing a viable drug candidate requires systematic lead optimization and rigorous preclinical research to support an Investigational New Drug (IND) application nih.govantibodysociety.orgcriver.comnih.govbiobide.com. For this compound derivatives targeting novel indications, strategic approaches are necessary to optimize their properties and generate the data required for regulatory submission.

Q & A

Q. What is the primary bioactivity of BTM-1086, and what preclinical evidence supports its mechanism of action?

this compound is characterized as a potent anti-ulcer agent with gastric secretory inhibition properties, supported by preclinical studies indicating >98% purity and efficacy in reducing gastric acid secretion . Researchers should consult primary literature on its biochemical interactions, particularly with proton pump targets or mucosal protection pathways. Experimental validation should include dose-response assays and comparative studies with established anti-ulcer agents to confirm specificity.

Q. How can researchers ensure reproducibility of this compound experiments in preclinical models?

Reproducibility requires meticulous documentation of experimental conditions, including:

- Dosage regimens (e.g., acute vs. chronic administration).

- Animal models (e.g., ethanol-induced ulcer models vs. stress-induced models).

- Control groups (vehicle controls and positive controls like omeprazole). Reference protocols from journals such as the Beilstein Journal of Organic Chemistry, which emphasize detailed methodology, compound characterization, and data transparency .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different ulcer models be resolved?

Contradictions may arise from variability in experimental models (e.g., genetic differences in animal strains or ulcer induction methods). To address this:

- Perform meta-analysis of existing data to identify trends.

- Conduct dose-escalation studies to determine optimal therapeutic ranges.

- Apply qualitative research principles, such as iterative data re-evaluation and triangulation with complementary assays (e.g., histopathology vs. biochemical markers) .

Q. What methodological considerations are critical for elucidating this compound’s molecular targets?

Advanced approaches include:

- GPCR profiling : this compound’s anti-secretory effects suggest potential G-protein-coupled receptor (GPCR) modulation. Use techniques like radioligand binding assays or CRISPR-Cas9 knockout models to validate targets .

- Omics integration : Combine transcriptomic/proteomic data to map signaling pathways affected by this compound.

- Structural analysis : Collaborate with computational chemists for molecular docking simulations to predict binding sites .

Q. How can researchers optimize in vitro assays to reduce variability in this compound potency measurements?

- Standardize cell culture conditions (e.g., pH, serum concentration) to mimic gastric environments.

- Use high-content screening (HCS) for multi-parametric analysis (e.g., cell viability, apoptosis, ion transport).

- Validate assays with internal controls and statistical power analysis to ensure robustness (refer to General Chemistry guidelines for clarity in data presentation) .

Methodological Frameworks

- Data Collection : Utilize tools like Google Forms for structured data aggregation in collaborative studies, ensuring clear question design and mandatory response fields .

- Ethical Compliance : For preclinical studies, adhere to institutional guidelines for animal welfare and data integrity, as outlined in clinical trial frameworks (even if this compound lacks clinical data) .

- Citation Practices : Follow the Beilstein Journal’s citation standards to avoid redundant referencing and prioritize primary literature .

Q. Table 1: Key Parameters for this compound Experimental Design

| Parameter | Considerations | References |

|---|---|---|

| Dosage Range | 10–100 mg/kg in rodent models | |

| Assay Endpoints | Ulcer index, pH levels, histopathology | |

| Target Validation | GPCR profiling, knockout models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.